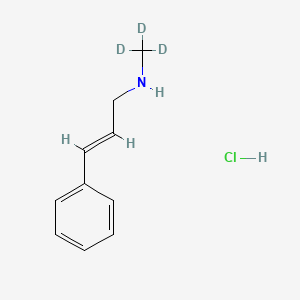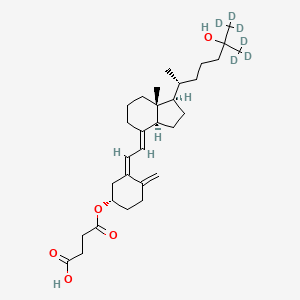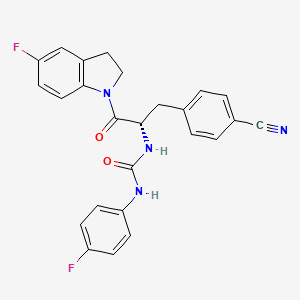
FPR2 agonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FPR2-Agonist 2 ist eine synthetische Verbindung, die auf den Formylpeptid-Rezeptor 2 (FPR2) abzielt, ein Mitglied der G-Protein-gekoppelten Rezeptor-Familie. FPR2 ist bekannt für seine Rolle bei der Modulation von Entzündungsreaktionen und ist an verschiedenen physiologischen und pathologischen Prozessen beteiligt, einschließlich Immunantwort, Entzündung und Gewebereparatur .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von FPR2-Agonist 2 umfasst typischerweise mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und abschließender Kupplungsreaktionen. Der spezifische Syntheseweg und die Reaktionsbedingungen können je nach gewünschter Reinheit und Ausbeute variieren. Häufige Schritte umfassen:
Bildung von Zwischenprodukten: Die ersten Schritte beinhalten oft die Herstellung von Schlüsselzwischenprodukten durch Reaktionen wie Alkylierung, Acylierung und Cyclisierung.
Industrielle Produktionsmethoden
Die industrielle Produktion von FPR2-Agonist 2 kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Fließsynthese und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FPR2 agonist 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common steps include:
Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
FPR2-Agonist 2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
FPR2-Agonist 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung von Rezeptor-Ligand-Wechselwirkungen und zur Entwicklung neuer Synthesemethoden verwendet.
Biologie: Wird in der Forschung zu Zellsignalwegen, Immunantwort und Entzündung eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von entzündlichen Erkrankungen, neurodegenerativen Erkrankungen und Krebs untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.
Wirkmechanismus
FPR2-Agonist 2 übt seine Wirkungen aus, indem er an den Formylpeptid-Rezeptor 2 bindet, der an der Regulation von Entzündungsreaktionen beteiligt ist. Nach der Bindung aktiviert er nachgeschaltete Signalwege, einschließlich des Mitogen-aktivierten Proteinkinase-(MAPK)-Weges und des Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)-Weges. Dies führt zur Modulation der Zytokinproduktion, der Immunzellmigration und der Auflösung der Entzündung .
Wirkmechanismus
FPR2 agonist 2 exerts its effects by binding to the formyl peptide receptor 2, which is involved in the regulation of inflammatory responses. Upon binding, it activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This leads to the modulation of cytokine production, immune cell migration, and resolution of inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Verbindung 17b: Ein niedermolekularer FPR2-Agonist mit pro-auflösenden und herzschützenden Wirkungen.
BMS-986235: Ein weiterer FPR2-Agonist, der für sein entzündungshemmendes und therapeutisches Potenzial bekannt ist.
Einzigartigkeit
FPR2-Agonist 2 ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für FPR2, was eine gezielte Modulation von Entzündungsreaktionen ermöglicht. Seine einzigartige chemische Struktur und pharmakokinetische Eigenschaften machen ihn zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen .
Eigenschaften
Molekularformel |
C25H20F2N4O2 |
|---|---|
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
1-[(2S)-3-(4-cyanophenyl)-1-(5-fluoro-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C25H20F2N4O2/c26-19-5-8-21(9-6-19)29-25(33)30-22(13-16-1-3-17(15-28)4-2-16)24(32)31-12-11-18-14-20(27)7-10-23(18)31/h1-10,14,22H,11-13H2,(H2,29,30,33)/t22-/m0/s1 |
InChI-Schlüssel |
KCNMTQVKKFREAN-QFIPXVFZSA-N |
Isomerische SMILES |
C1CN(C2=C1C=C(C=C2)F)C(=O)[C@H](CC3=CC=C(C=C3)C#N)NC(=O)NC4=CC=C(C=C4)F |
Kanonische SMILES |
C1CN(C2=C1C=C(C=C2)F)C(=O)C(CC3=CC=C(C=C3)C#N)NC(=O)NC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


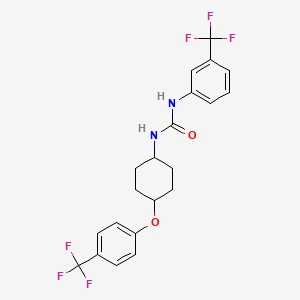
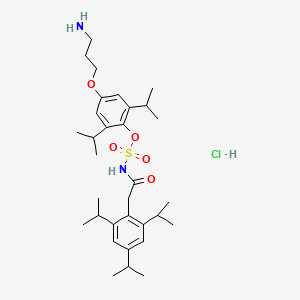

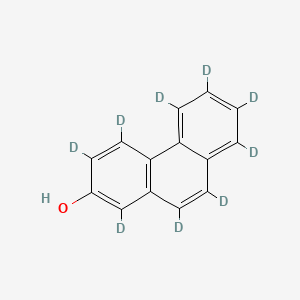

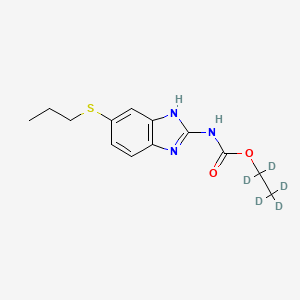
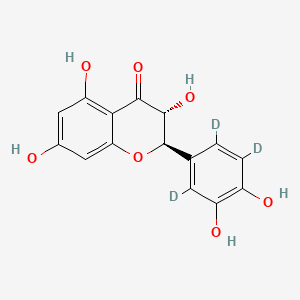
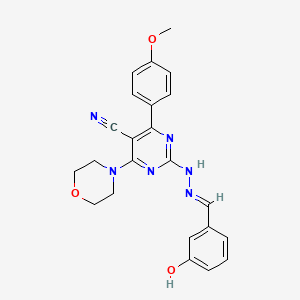
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)


![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
